molecular formula C29H29NO5 B13141910 1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione CAS No. 89868-46-2

1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione

Cat. No.: B13141910
CAS No.: 89868-46-2
M. Wt: 471.5 g/mol
InChI Key: OWRWPWACBDWKTL-UHFFFAOYSA-N
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Description

1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione is a complex organic compound with the molecular formula C29H29NO5 and a molecular weight of 471.54 . This compound belongs to the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce hydroquinones .

Scientific Research Applications

1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its structure and function, which can lead to cell death in cancer cells. Additionally, it can inhibit certain enzymes involved in cellular processes, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the octyloxybenzoyl group enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

CAS No.

89868-46-2

Molecular Formula

C29H29NO5

Molecular Weight

471.5 g/mol

IUPAC Name

1-amino-4-hydroxy-2-(4-octoxybenzoyl)anthracene-9,10-dione

InChI

InChI=1S/C29H29NO5/c1-2-3-4-5-6-9-16-35-19-14-12-18(13-15-19)27(32)22-17-23(31)24-25(26(22)30)29(34)21-11-8-7-10-20(21)28(24)33/h7-8,10-15,17,31H,2-6,9,16,30H2,1H3

InChI Key

OWRWPWACBDWKTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)O

Origin of Product

United States

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